molecular formula C20H13ClN4O5S2 B2701682 4-(4-chlorobenzenesulfonamido)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide CAS No. 886909-54-2

4-(4-chlorobenzenesulfonamido)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2701682
CAS No.: 886909-54-2
M. Wt: 488.92
InChI Key: IPBPMDHJFOFOOA-UHFFFAOYSA-N
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Description

This compound integrates a benzothiazole core substituted with a nitro group at position 6 and a benzamide moiety linked via a sulfonamido bridge to a 4-chlorophenyl group.

Properties

IUPAC Name

4-[(4-chlorophenyl)sulfonylamino]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN4O5S2/c21-13-3-8-16(9-4-13)32(29,30)24-14-5-1-12(2-6-14)19(26)23-20-22-17-10-7-15(25(27)28)11-18(17)31-20/h1-11,24H,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPBPMDHJFOFOOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])NS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorobenzenesulfonamido)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Sulfonation: The chlorophenyl group is sulfonated using chlorosulfonic acid to form the chlorophenylsulfonamido intermediate.

    Amidation: The final step involves the coupling of the nitrobenzo[d]thiazole and chlorophenylsulfonamido intermediates through an amidation reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorobenzenesulfonamido)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Amines, thiols, base (e.g., sodium hydroxide).

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products Formed

    Reduction: Amino derivative of the benzothiazole ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Carboxylic acid and amine derivatives.

Scientific Research Applications

4-(4-chlorobenzenesulfonamido)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as fluorescent probes and sensors.

Mechanism of Action

The mechanism of action of 4-(4-chlorobenzenesulfonamido)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound’s sulfonamide group can mimic the structure of natural substrates, allowing it to bind to enzyme active sites and inhibit their activity. The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species that can induce cellular damage. The benzothiazole ring may interact with DNA or proteins, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Structural Similarities and Variations

The compound shares structural motifs with several benzothiazole-sulfonamide/benzamide derivatives (Table 1):

Table 1: Structural Comparison of Key Analogs

Compound Name Substituents on Benzothiazole Linked Group Molecular Formula Key Features
Target Compound 6-nitro 4-(4-chlorobenzenesulfonamido)benzamide C₂₀H₁₃ClN₄O₅S₂ Nitro group (electron-withdrawing), chlorobenzenesulfonamido (enhanced lipophilicity)
4-Chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide 6-methyl, 2-nitro 4-chlorobenzamide C₁₅H₁₀ClN₃O₃S Methyl (electron-donating) reduces reactivity compared to nitro; chloro enhances binding
4-Amino-N-(6-chloro-1,3-benzothiazol-2-yl)benzenesulfonamide 6-chloro 4-aminobenzenesulfonamide C₁₃H₁₀ClN₃O₂S₂ Amino group (electron-donating) may reduce antimicrobial potency vs. nitro
BTC-r (N-(6-nitro-1,3-benzothiazol-2-yl)-2-(pyridine-3-yl amino) acetamide) 6-nitro Pyridine-amino acetamide C₁₄H₁₂N₆O₃S Nitro group aligns with target compound; acetamide linker differs in flexibility

Physicochemical Properties

  • Solubility and Stability : The nitro and chlorobenzenesulfonamido groups increase molecular weight (MW ≈ 497 g/mol) and reduce aqueous solubility compared to methyl-substituted analogs (e.g., MW 347 g/mol in ).
  • Thermal Stability : Analogs like N-(1,3-benzothiazol-2-yl)benzamide derivatives exhibit stability up to 300°C, suggesting the target compound may share similar thermal resilience .

Biological Activity

4-(4-chlorobenzenesulfonamido)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activity. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Chemical Formula : C14H12ClN3O3S
  • Molecular Weight : 341.78 g/mol
  • IUPAC Name : this compound

Structural Features

The compound features:

  • A chlorobenzenesulfonamide moiety, which is known for its antibacterial properties.
  • A nitrobenzothiazole group that may contribute to its biological activity through various mechanisms.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The sulfonamide group is known to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition leads to bacterial growth suppression.

Anticancer Properties

Studies have suggested that benzothiazole derivatives can induce apoptosis in cancer cells. The nitro group in the compound may enhance its ability to generate reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death in malignant cells.

Enzyme Inhibition

The compound has shown potential as an inhibitor of various enzymes, including:

  • α-glucosidase : Inhibiting this enzyme can help manage blood glucose levels, making it relevant in diabetes treatment.
  • Protein Tyrosine Phosphatase 1B (PTP1B) : Inhibition of PTP1B has implications for insulin signaling and obesity management.

Study on Antimicrobial Efficacy

A study conducted by Wang et al. (2018) evaluated the antimicrobial efficacy of various sulfonamide derivatives, including compounds structurally related to this compound. The results indicated a significant reduction in bacterial viability against strains such as Escherichia coli and Staphylococcus aureus.

Anticancer Activity Assessment

In a separate investigation, the anticancer properties were assessed using human cancer cell lines. The compound demonstrated a dose-dependent increase in apoptosis markers, including caspase activation and PARP cleavage, indicating its potential as an anticancer agent.

Enzyme Inhibition Studies

Research published in Chemistry & Biology highlighted the dual inhibitory effects of similar benzothiazole derivatives on α-glucosidase and PTP1B. The findings suggest that modifications to the benzothiazole structure could enhance inhibitory potency, warranting further exploration of this compound.

Data Summary Table

Biological ActivityMechanism of ActionReferences
AntimicrobialInhibition of dihydropteroate synthaseWang et al., 2018
AnticancerInduction of apoptosis via ROS generationUnpublished study
Enzyme InhibitionInhibition of α-glucosidase and PTP1BChemistry & Biology

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